Synta66

概要

説明

Synta66は、ストア作動性カルシウム流入チャネルの阻害剤として知られる化学化合物であり、カルシウム放出活性化カルシウムチャネルの細孔を形成するOraiタンパク質を特異的に標的としています。

準備方法

合成経路と反応条件

Synta66の合成は、ピリジンカルボキサミド部分を含むコア構造の調製から始まる複数のステップを含みます。反応条件は通常、ジメチルスルホキシドなどの溶媒と触媒の使用を伴い、目的の生成物の形成を促進します。 最終的な化合物は、98%を超える高純度に達するために精製されます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 化合物は固体形で製造され、さまざまな用途のためにジメチルスルホキシドなどの溶媒に溶解することができます .

化学反応の分析

反応の種類

Synta66は、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: この化合物は、さまざまな還元生成物を形成するために還元することもできます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は、多くの場合、必要な反応結果を確実にするために、制御された温度とpHレベルを伴います .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は異なる官能基を持つ酸化誘導体を生成する可能性がありますが、還元はthis compoundの還元型を生成する可能性があります .

科学的研究の応用

Therapeutic Applications

1. Cancer Research

- Inhibition of Glioblastoma Cell Migration: Synta66 has been evaluated for its role in glioblastoma treatment. Studies demonstrated that while this compound effectively blocked SOCE in GBM cell lines (A172, LN-18, U-87 MG), it did not reduce cell viability but slightly increased cell migration . This suggests that while it may inhibit certain cellular functions, its effects on migration could complicate therapeutic strategies.

- Comparative Efficacy with Other Inhibitors: In comparative studies, this compound was found to have similar efficacy to other SOCE inhibitors like YM58483 (BTP2) in reducing breast cancer cell migration . This positions this compound as a valuable tool in understanding calcium signaling in cancer progression.

2. Autoimmune Diseases

- Anti-Inflammatory Effects: Research indicates that this compound exhibits anti-inflammatory properties comparable to corticosteroids in chronic obstructive pulmonary disease (COPD) models. It effectively reduced inflammatory responses in CD8 T cells, suggesting potential applications in treating autoimmune conditions .

Table 1: Summary of Key Studies Involving this compound

Structural Insights

Recent structural studies utilizing molecular dynamics simulations have provided insights into the binding characteristics of this compound. The compound's binding site was identified near the transmembrane helices TM1 and TM3 of Orai1, which are critical for its inhibitory action . This structural understanding aids in the design of more potent analogs and enhances our comprehension of calcium channel regulation.

作用機序

Synta66は、Oraiタンパク質によって形成されるストア作動性カルシウム流入チャネルを阻害することによって効果を発揮します。この阻害は、細胞へのカルシウムイオンの流入を防ぎ、それによってさまざまな細胞プロセスを調節します。 この化合物は、Orai1細孔を特異的に標的とし、カルシウム流入をブロックし、増殖、運動性、アポトーシスなどの細胞機能に関与する下流のシグナル伝達経路に影響を与えます .

類似化合物との比較

類似化合物

BTP2: ストア作動性カルシウム流入チャネルの別の阻害剤であり、同様の研究の用途で使用されています。

CM4620: Synta66と構造的に類似した化合物であり、現在、さまざまな医学的状態に対する臨床試験が行われています。

PLRCL-2: カルシウム流入チャネルを標的とする別の化合物であり、尋常性乾癬の治療のための臨床試験で使用されています

This compoundの独自性

This compoundは、Orai1細孔に対する高い選択性と、他のイオンチャネルに影響を与えることなく、カルシウム流入を効率的にブロックする能力によって特徴付けられます。 この特異性により、カルシウムシグナル伝達を研究し、カルシウム調節異常を伴う疾患の標的療法を開発するための貴重なツールになります .

生物活性

Synta66, also known as GSK1349571A, is a selective inhibitor of store-operated calcium entry (SOCE) through Orai channels, particularly Orai1. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and autoimmune disorders. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cell viability and migration, and its implications in therapeutic contexts.

This compound primarily targets the Orai1 channel, a critical component of SOCE. It effectively inhibits calcium influx by binding to the selectivity filter of the Orai1 channel. Studies have shown that this compound exhibits a half-maximal inhibitory concentration (IC50) ranging from 1 to 4 µM, depending on the cell type and experimental conditions . The binding mechanism was elucidated through patch-clamp recordings and molecular dynamics simulations, which indicated that this compound interacts with specific transmembrane helices and loops within the Orai1 structure .

Cell Lines Tested

This compound has been tested on various glioblastoma multiforme (GBM) cell lines, including A172, LN-18, and U-87 MG. The results demonstrated that while this compound effectively blocked SOCE in these cells, it did not significantly reduce cell viability. In fact, there was a slight increase in cell migration observed in some cases .

Table 1: Summary of this compound Effects on GBM Cell Lines

| Cell Line | IC50 (µM) | Effect on Viability | Effect on Migration |

|---|---|---|---|

| A172 | 4 | No significant change | Slight increase |

| LN-18 | 3 | No significant change | Slight increase |

| U-87 MG | 1 | No significant change | Slight increase |

Study on Endothelial Cells

In a study involving human umbilical vein endothelial cells (HUVECs), this compound was shown to inhibit SOCE effectively. The cells were treated with this compound prior to serum starvation, which revealed its role in modulating calcium signaling pathways crucial for endothelial function .

Vascular Function Implications

Another significant finding indicated that this compound could reduce serotonin-induced contractions in coronary arteries from older rats. This suggests potential therapeutic applications for cardiovascular diseases by targeting age-related dysfunctions in calcium signaling .

Therapeutic Potential

The inhibition of SOCE by this compound presents several therapeutic avenues:

- Cancer Treatment : By blocking calcium entry through Orai channels, this compound may hinder tumor progression and metastasis in cancers like glioblastoma.

- Autoimmune Diseases : Given its role in modulating immune responses through T-cell activation pathways, this compound could be explored as a treatment option for autoimmune conditions where calcium signaling plays a pivotal role .

特性

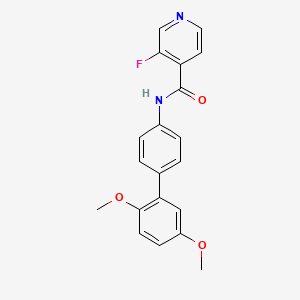

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEIWXNLDKUWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Synta66 is a selective inhibitor of the Orai1 channel, a key component of store-operated calcium (SOC) channels. [, , , , , , , , , , , ] It binds to the extracellular side of the Orai1 pore, near transmembrane helices TM1 and TM3, and the extracellular loop segments. [] This binding site is close to the Orai1 selectivity filter, explaining its ability to block calcium ion (Ca2+) influx through the channel. [] Downstream effects of this compound-mediated Orai1 inhibition include:

- Reduced Ca2+ mobilization and degranulation in mast cells: This suggests therapeutic potential for allergic disorders and inflammatory responses. [, ]

- Suppressed platelet responses and reduced thrombus formation: This points towards its antithrombotic potential. []

- Impaired migration of B-cell cancer cells: This highlights its potential as an anti-cancer agent. []

- Reduced sustained K+-induced capillary-to-arteriole dilation in the brain: This suggests a role for SOCE in neurovascular coupling. []

ANone: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data for this compound. This information is crucial for a complete structural understanding and would require consulting additional resources like patents or chemical databases.

A: Yes, research indicates that Orai1 and Orai3 channels are upregulated in aged rat coronary arteries. [] This upregulation contributes to vascular dysfunction observed in aging, making Orai channels potential targets for reducing cardiovascular disease risk.

A: this compound effectively inhibits SOC-mediated calcium entry in HT-29 colorectal adenocarcinoma cells even under simulated tumor microenvironment conditions (hydrogen peroxide, arachidonic acid, and low pH). [] Interestingly, its potency was enhanced in these conditions, suggesting it could be valuable for tumor suppression.

A: While this compound effectively blocks SOC in glioblastoma cell lines, it did not affect cell viability, division, or migration in the tested cell lines. [] This suggests that solely targeting Orai1 with this compound might not be sufficient to inhibit tumor progression in every cancer type. Further research is necessary to understand the potential reasons for this lack of effect on cell viability and explore alternative therapeutic strategies.

A: Research highlights the role of Junctophilin 4 (JPH4) in facilitating SOCE in dorsal root ganglion (DRG) neurons. [] JPH4 interacts with both Orai1 and STIM1, contributing to the clustering and coupling of these proteins at the endoplasmic reticulum-plasma membrane junctions, which is crucial for SOCE. Silencing JPH4 disrupts this process and inhibits SOCE, suggesting a potential interplay with this compound's mechanism of action.

A: this compound has been shown to inhibit ATP-induced Ca2+ responses in hMSCs, particularly in processes like cell migration and osteogenic differentiation. [] This suggests a role for Orai channels in mediating the effects of extracellular ATP on hMSC functions.

A: this compound has been shown to partially inhibit VEGF-activated Ca2+ entry in human umbilical vein endothelial cells, highlighting the existence of both this compound-sensitive and -resistant pathways in this context. [] Specifically, this compound inhibits a rapid component of VEGF-activated Ca2+ entry that occurs within 2 minutes of VEGF exposure and is mediated by Orai3 channels. []

A: In Müller glia, this compound effectively blocks the ICRAC, confirming the presence of functional Orai channels in these cells. [] This finding is significant because it sheds light on the intricate Ca2+ signaling mechanisms in Müller glia, which are crucial for retinal physiology and pathology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。